N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide
Description
N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide is a complex organic compound that features a methoxyoxolan ring and an indole moiety
Properties
IUPAC Name |
N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-9-13-5-3-4-6-15(13)19(12)8-7-17(20)18-14-10-22-11-16(14)21-2/h3-6,9,14,16H,7-8,10-11H2,1-2H3,(H,18,20)/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZOBOBNQTGID-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NC3COCC3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)N[C@H]3COC[C@@H]3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide typically involves multiple steps. The synthetic route often starts with the preparation of the methoxyoxolan ring, followed by the introduction of the indole moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially altering the functional groups present.
Scientific Research Applications
N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The methoxyoxolan ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide can be compared to other similar compounds, such as:
N-[(3S,4R)-4-alkanoyl-5-oxooxolan-3-yl]methyl phosphate: This compound features a similar oxolan ring but differs in its functional groups and overall structure.
N-[(3S,4R)-4-alkanoyltetrahydrofuran-3-yl]methyl phosphate: Another related compound with a tetrahydrofuran ring, differing in its substituents and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
